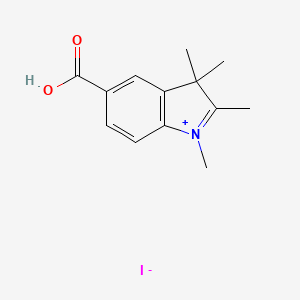

5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound has been reported in the literature. The yield of the synthesized product was 95%, and the absence of impurities from the GC–MS results of the crude product allowed us to obtain highly pure TMI-CN without purification .Molecular Structure Analysis

The molecular formula of 5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is C13H16INO2, and its molecular weight is 345.18. The compound was analyzed using 1H NMR, 13C NMR, and FT-IR spectroscopy after mixing TMI with cyanide .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, it can be used as a catalyst, ligand, and intermediate in organic synthesis reactions .Physical And Chemical Properties Analysis

5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is a yellow powder that is soluble in water and physiological saline. It has a melting point of around 230-240°C. The compound is stable under normal storage conditions.Wissenschaftliche Forschungsanwendungen

Determination of Cyanide in Blood

This compound has been used as a high selectivity derivatization reagent for the determination of cyanide in blood by Gas Chromatography-Mass Spectrometry (GC-MS) . The detection mechanism of these sensor molecules is based on the nucleophilic addition to the carbon of C=N+ of the indolium ring .

Fluorescent Imaging and Therapy for Diabetic Liver/Kidney Damage

5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide can be used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition .

Preparation of N-alkylated Linear Heptamethine Polyenes

This compound can also be useful in the preparation of N-alkylated linear heptamethine polyenes as potential antifungals .

Spectral and Theoretical Analysis

It has been used in the synthesis and characterization of TMI-CN and sensing mechanism in the reaction of TMI with cyanide .

Wirkmechanismus

The mechanism of action of 5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is related to its role as a colorimetric assay reagent. It forms a yellow-colored formazan dye when reduced by dehydrogenases in viable cells.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It should be stored in a dark place, in an inert atmosphere, at room temperature . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Eigenschaften

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium-5-carboxylic acid;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.HI/c1-8-13(2,3)10-7-9(12(15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIMHJMDJGQKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2595463.png)

![N-1,3-benzodioxol-5-yl-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2595466.png)

![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2595469.png)

![(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2595479.png)